5'-Azido-5'-deoxyguanosine

描述

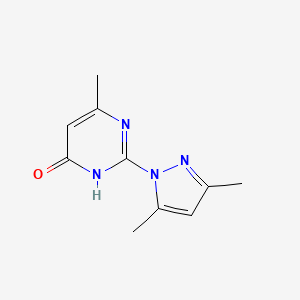

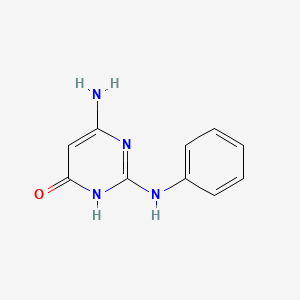

5’-Azido-5’-deoxyguanosine is a reagent used in the synthesis of a series of non-hydrolysable 5’-aryl substituted GDP analogs which is an antileishmanial activity against Leishmania donovani axenic amastigotes and intramacrophage amastigotes stages.

作用机制

Target of Action

5’-Azido-5’-deoxyguanosine is an analogue of guanosine . The primary targets of 5’-Azido-5’-deoxyguanosine are likely to be the same as those of guanosine, which plays a crucial role in a variety of cellular processes .

Mode of Action

The reactive azido group in 5’-Azido-5’-deoxyguanosine allows for interaction with suitable ligands . This interaction can lead to changes in the structure and function of the target molecules .

Biochemical Pathways

As an analogue of guanosine, it may interfere with the normal functioning of nucleic acids and disrupt various cellular processes .

Pharmacokinetics

Due to its increased lipophilicity, the solubility of 5’-azido-5’-deoxyguanosine in water or buffer is limited . It is recommended to dissolve it first in a small volume of dimethyl sulfoxide (DMSO) and then pipet it into the aqueous stock solution needed .

Result of Action

5’-Azido-5’-deoxyguanosine has been shown to be an effective inhibitor of DNA synthesis in in vivo assays . This suggests that it may have significant molecular and cellular effects, potentially disrupting normal cell function and growth .

Action Environment

The action, efficacy, and stability of 5’-Azido-5’-deoxyguanosine can be influenced by various environmental factors. For instance, if protected from light, 5’-Azido-5’-deoxyguanosine has sufficient stability at room temperature . For longer storage periods, it is recommended to store the compound in the freezer, preferably in freeze-dried form .

生化分析

Biochemical Properties

5’-Azido-5’-deoxyguanosine is known for its role as an inhibitor of DNA synthesis. It interacts with various enzymes and proteins involved in nucleic acid metabolism. One of the primary enzymes that 5’-Azido-5’-deoxyguanosine interacts with is DNA polymerase. The azido group at the 5’ position prevents the incorporation of the nucleoside into the growing DNA strand, thereby inhibiting DNA synthesis. Additionally, 5’-Azido-5’-deoxyguanosine can interact with other nucleoside analogs and enzymes involved in nucleotide metabolism, such as nucleoside kinases and phosphatases .

Cellular Effects

The effects of 5’-Azido-5’-deoxyguanosine on cellular processes are profound. This compound has been shown to influence cell function by inhibiting DNA replication, which in turn affects cell proliferation. In various cell types, 5’-Azido-5’-deoxyguanosine can induce cell cycle arrest and apoptosis. The inhibition of DNA synthesis by 5’-Azido-5’-deoxyguanosine also impacts cell signaling pathways and gene expression, leading to alterations in cellular metabolism and function .

Molecular Mechanism

At the molecular level, 5’-Azido-5’-deoxyguanosine exerts its effects primarily through the inhibition of DNA polymerase. The azido group at the 5’ position of the nucleoside prevents the formation of phosphodiester bonds, which are essential for the elongation of the DNA strand. This inhibition results in the termination of DNA synthesis. Additionally, 5’-Azido-5’-deoxyguanosine can bind to other nucleic acid-binding proteins, further disrupting nucleic acid metabolism and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5’-Azido-5’-deoxyguanosine can vary over time. The stability of the compound is an important factor, as it can degrade under certain conditions. Studies have shown that 5’-Azido-5’-deoxyguanosine remains stable for extended periods when stored at low temperatures. Its stability can be compromised at higher temperatures or in the presence of light. Long-term exposure to 5’-Azido-5’-deoxyguanosine in in vitro and in vivo studies has demonstrated sustained inhibition of DNA synthesis and prolonged effects on cellular function .

Dosage Effects in Animal Models

The effects of 5’-Azido-5’-deoxyguanosine in animal models are dose-dependent. At lower doses, the compound can effectively inhibit DNA synthesis without causing significant toxicity. At higher doses, 5’-Azido-5’-deoxyguanosine can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound in tissues and the disruption of essential cellular processes .

Metabolic Pathways

5’-Azido-5’-deoxyguanosine is involved in several metabolic pathways related to nucleoside metabolism. The compound can be phosphorylated by nucleoside kinases to form 5’-Azido-5’-deoxyguanosine monophosphate, which can then be further metabolized by other enzymes. The presence of the azido group can also affect the metabolic flux and levels of other nucleotides, leading to alterations in cellular nucleotide pools .

Transport and Distribution

The transport and distribution of 5’-Azido-5’-deoxyguanosine within cells and tissues are mediated by nucleoside transporters. These transporters facilitate the uptake of the compound into cells, where it can exert its effects. Once inside the cell, 5’-Azido-5’-deoxyguanosine can be distributed to various cellular compartments, including the nucleus and mitochondria. The localization and accumulation of the compound can influence its activity and function .

Subcellular Localization

The subcellular localization of 5’-Azido-5’-deoxyguanosine is primarily within the nucleus, where it interacts with DNA and DNA-binding proteins. The compound can also localize to other organelles, such as mitochondria, where it may affect mitochondrial DNA synthesis and function. The presence of targeting signals or post-translational modifications can influence the subcellular distribution of 5’-Azido-5’-deoxyguanosine, directing it to specific compartments within the cell .

属性

IUPAC Name |

2-amino-9-[5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N8O4/c11-10-15-7-4(8(21)16-10)13-2-18(7)9-6(20)5(19)3(22-9)1-14-17-12/h2-3,5-6,9,19-20H,1H2,(H3,11,15,16,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IURRXTYHKBREQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CN=[N+]=[N-])O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40962370 | |

| Record name | 9-(5-Azido-5-deoxypentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40962370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42204-44-4 | |

| Record name | NSC119855 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(5-Azido-5-deoxypentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40962370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

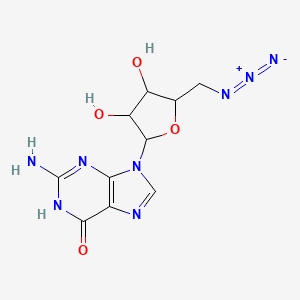

Q1: What makes 5'-Azido-5'-deoxyguanosine (azido-G) particularly useful in RNA research?

A1: Azido-G is a modified guanosine nucleotide that carries an azide group at its 5' end. This azide group is crucial because it participates readily in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction [, ]. This reaction allows researchers to attach azido-G to alkyne-modified molecules with high selectivity and efficiency under mild conditions, making it a valuable tool for labeling and modifying RNA.

Q2: How can azido-G be incorporated into RNA molecules?

A2: Researchers have successfully incorporated azido-G into RNA using in vitro transcription []. This method utilizes T7 RNA polymerase, which efficiently initiates transcription with guanosine. By providing azido-G in the transcription reaction, it can be directly incorporated at the 5' terminus of the newly synthesized RNA molecule. This approach is particularly useful because azide groups are generally unstable under the conditions used for solid-phase RNA synthesis, making direct incorporation during transcription a valuable alternative.

Q3: Beyond click chemistry, what other structural features of azido-G are of interest?

A3: Research has shown that 5′-azido-5′-deoxyguanosine (along with its halo- counterparts) exhibits interesting polymorphism in its crystalline form []. It can exist as solvent-free polymorphs and also form solvates with water and methanol. This polymorphism, coupled with its ability for epitaxial intergrowth (forming hybrid crystals that appear singular), makes it a fascinating subject for studying crystal packing and molecular conformation in nucleosides.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-benzyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1384186.png)

![2-[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)thio]butanoic acid](/img/structure/B1384189.png)

![3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384192.png)

![2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol](/img/structure/B1384193.png)

![2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1384197.png)

![ethyl 7-oxo-6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B1384207.png)

![2-{1-[3,5-bis(trifluoromethyl)anilino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B1384208.png)